molecular formula C20H22O9 B150431 Oxyresveratrol 3'-O-beta-D-glucopyranoside CAS No. 144525-40-6

Oxyresveratrol 3'-O-beta-D-glucopyranoside

Cat. No. B150431
CAS RN: 144525-40-6
M. Wt: 406.4 g/mol
InChI Key: GGQVPULXXVQLRT-CUYWLFDKSA-N
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Description

Oxyresveratrol 3'-O-beta-D-glucopyranoside, also known as OG, is a natural compound found in various plants, including grapes, mulberries, and peanuts. This compound has attracted significant attention from the scientific community due to its potential health benefits and therapeutic properties.

Scientific Research Applications

Chemical Composition and Natural Sources

Oxyresveratrol 3'-O-beta-D-glucopyranoside, a stilbene glucoside, is found in various natural sources. Kanchanapoom et al. (2002) identified it in the rhizomes of Schoenocaulon officinale, along with other related compounds (Kanchanapoom et al., 2002). Similarly, Qiu et al. (1996) isolated this compound from the root bark of Morus alba L. (Moraceae) (Qiu et al., 1996).

Biological Activities and Effects

  • Neuroprotective Effects : Weber et al. (2012) studied oxyresveratrol's neuroprotective ability against traumatic brain injury, finding that it inhibited neuronal death in an in vitro trauma model (Weber et al., 2012).
  • Metabolic Pathways in Humans : Hu et al. (2014) examined its glucuronidation kinetics in human liver and intestinal microsomes, identifying key metabolic pathways (Hu et al., 2014).
  • Antioxidant and Hepatoprotective Effects : Choi et al. (2016) demonstrated oxyresveratrol's antioxidative and hepatoprotective effects, particularly against oxidative stress in liver cells (Choi et al., 2016).

Pharmacological Exploitation and Drug Delivery

  • Glycosylation and Pharmacological Properties : Shimoda et al. (2020) discussed the glycosylation of oxyresveratrol to enhance water-solubility and bioavailability for pharmacological applications (Shimoda et al., 2020).
  • Structural Modifications and Biological Activities : Chatsumpun et al. (2016) explored structural modifications of oxyresveratrol for various biological activities, including antioxidant and anti-inflammatory properties (Chatsumpun et al., 2016).

Therapeutic and Antimicrobial Effects

  • Antibacterial and Antibiofilm Activities : Wu et al. (2020) reported on oxyresveratrol's antibacterial effect against Streptococcus mutans, showing reduced biofilm formation and acid production (Wu et al., 2020).
  • Antioxidant and Anti-inflammatory Effects in Spinal Cord Injury : Du et al. (2017) found that oxyresveratrol mitigates inflammation and oxidative stress in a rat model of spinal cord injury (Du et al., 2017).

Safety and Hazards

When handling Oxyresveratrol 3’-O-β-D-glucopyranoside, one should avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Oxyresveratrol 3’-O-β-D-glucopyranoside and related compounds have potential as skin-whitening agents . They may also have potential hypoglycemic properties . More research is needed to explore these potentials and to improve the unfavorable pharmacokinetic properties of oxyresveratrol, including low water solubility and poor oral availability and stability .

Biochemical Analysis

Biochemical Properties

Oxyresveratrol 3’-O-beta-D-glucopyranoside interacts with the enzyme tyrosinase, inhibiting its activity. The IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme’s activity, is 1.64 μM . This interaction is significant in the context of melanogenesis, the process responsible for the production of melanin, a pigment found in the skin, hair, and eyes .

Cellular Effects

The primary cellular effect of Oxyresveratrol 3’-O-beta-D-glucopyranoside is its impact on melanogenesis. By inhibiting tyrosinase, it reduces the production of melanin, potentially leading to skin-lightening effects . This could influence cell signaling pathways related to melanin production and have downstream effects on gene expression and cellular metabolism.

Molecular Mechanism

Oxyresveratrol 3’-O-beta-D-glucopyranoside exerts its effects at the molecular level primarily through its interaction with tyrosinase. It binds to this enzyme, inhibiting its activity and thereby reducing the production of melanin . This could also lead to changes in gene expression related to melanogenesis.

Metabolic Pathways

Given its interaction with tyrosinase, it likely plays a role in the metabolic pathways related to melanogenesis .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-14-6-10(5-13(23)7-14)1-2-11-3-4-12(22)8-15(11)24/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQVPULXXVQLRT-CUYWLFDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144144
Record name 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144525-40-6
Record name 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144525-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxyresveratrol 3'-O-beta-D-glucopyranoside
Reactant of Route 2
Oxyresveratrol 3'-O-beta-D-glucopyranoside
Reactant of Route 3
Oxyresveratrol 3'-O-beta-D-glucopyranoside
Reactant of Route 4
Oxyresveratrol 3'-O-beta-D-glucopyranoside
Reactant of Route 5
Oxyresveratrol 3'-O-beta-D-glucopyranoside
Reactant of Route 6
Oxyresveratrol 3'-O-beta-D-glucopyranoside

Q & A

Q1: What is the significance of finding Oxyresveratrol 3'-O-beta-D-glucopyranoside in Schoenocaulon officinale?

A1: The identification of this compound in Schoenocaulon officinale alongside other stilbene and 2-arylbenzofuran glucosides contributes to the understanding of the phytochemical profile of this plant. [] This finding suggests potential chemotaxonomic relationships and can guide further research into the plant's biological activities and potential applications.

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